molecular formula C24H27F3N4O8 B12362936 Ac-VAD-AFC

Ac-VAD-AFC

Cat. No.: B12362936
M. Wt: 556.5 g/mol
InChI Key: WYJCIXPWRHUSJP-UTLVKMTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-VAD-AFC, also known as N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin, is a fluorogenic substrate primarily used for detecting caspase activity. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly useful in research involving caspase-1, caspase-3, caspase-4, and caspase-7, as it exhibits a blue to green fluorescence shift upon cleavage by these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-VAD-AFC involves the coupling of the peptide sequence N-Acetyl-Val-Ala-Asp with 7-amino-4-trifluoromethylcoumarin. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated peptide synthesizers and large-scale purification systems .

Chemical Reactions Analysis

Types of Reactions

Ac-VAD-AFC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspases, resulting in the release of the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC).

Common Reagents and Conditions

Major Products

The major product formed from the cleavage of this compound is 7-amino-4-trifluoromethylcoumarin, which exhibits a green fluorescence that can be detected using fluorescence spectroscopy .

Scientific Research Applications

Ac-VAD-AFC is widely used in various scientific research fields:

Mechanism of Action

Ac-VAD-AFC exerts its effects through enzymatic cleavage by caspases. The peptide sequence N-Acetyl-Val-Ala-Asp is recognized and cleaved by caspases at the aspartic acid residue. This cleavage releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin, which can be detected by its green fluorescence. The molecular targets are the active sites of caspases, and the pathway involves the activation of these enzymes during apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-VAD-AFC is unique due to its broad specificity for multiple caspases (caspase-1, caspase-3, caspase-4, caspase-7), making it a versatile tool for studying apoptosis and inflammation. Its ability to produce a distinct fluorescence shift upon cleavage allows for easy detection and quantification of caspase activity .

Properties

Molecular Formula

C24H27F3N4O8

Molecular Weight

556.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-3-(trifluoromethyl)chromen-7-yl]amino]butanoic acid

InChI

InChI=1S/C24H27F3N4O8/c1-10(2)19(29-12(4)32)22(37)28-11(3)20(35)31-16(9-18(33)34)21(36)30-14-6-5-13-7-15(24(25,26)27)23(38)39-17(13)8-14/h5-8,10-11,16,19H,9H2,1-4H3,(H,28,37)(H,29,32)(H,30,36)(H,31,35)(H,33,34)/t11-,16-,19-/m0/s1

InChI Key

WYJCIXPWRHUSJP-UTLVKMTRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)C

Origin of Product

United States

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